Artemisin - 481-05-0

Artemisin

Catalog Number: EVT-366244
CAS Number: 481-05-0
Molecular Formula: C15H18O4
Molecular Weight: 262.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Artemisin is a sesquiterpenoid.
Artemisin is a natural product found in Artemisia ifranensis, Artemisia inculta, and other organisms with data available.
Source

Artemisinin is extracted from the leaves of Artemisia annua, which contains approximately 0.1% to 1% artemisinin by weight. Due to the limited yield from natural sources, various synthetic methods have been developed to produce artemisinin more efficiently. The demand for artemisinin has surged due to rising malaria cases and resistance to existing treatments, prompting research into alternative production methods, including biosynthesis in microorganisms like Escherichia coli and Saccharomyces cerevisiae .

Classification

Artemisinin belongs to the class of compounds known as sesquiterpenes, characterized by their three isoprene units. It is classified as a peroxide compound due to the presence of a unique endoperoxide bridge in its molecular structure, which is essential for its biological activity.

Synthesis Analysis

Methods

The synthesis of artemisinin can be categorized into two main approaches: total synthesis and semi-synthesis.

  1. Total Synthesis: This method involves constructing artemisinin from simple organic molecules through a series of chemical reactions. Various synthetic routes have been reported, but they often require numerous steps and low yields. For instance, one total synthesis pathway reported a yield of only 0.3% after 12 steps .
  2. Semi-Synthesis: This approach typically starts with artemisinic acid or dihydroartemisinic acid, which are more abundant and easier to obtain than artemisinin itself. Semi-synthetic methods have shown improved efficiency; for example, a recent method achieved a yield of 96% from dihydroartemisinic acid .

Technical Details

The semi-synthetic processes often involve:

  • Hydrogenation: Converting artemisinic acid to dihydroartemisinic acid using catalysts.
  • Photooxygenation: Utilizing singlet oxygen generated from hydrogen peroxide to facilitate cyclization reactions that form the endoperoxide bridge characteristic of artemisinin.
  • Continuous Flow Chemistry: Modern techniques employ continuous flow reactors for improved mixing and reaction efficiency .
Molecular Structure Analysis

Structure

Artemisinin's molecular formula is C15H22O5C_{15}H_{22}O_{5}, and it features a complex structure with several functional groups:

  • A lactone ring
  • An endoperoxide bridge
  • Multiple chiral centers

Data

The compound's molecular weight is approximately 282.34 g/mol. The presence of the endoperoxide moiety is crucial for its antimalarial activity and distinguishes it from other related compounds.

Chemical Reactions Analysis

Artemisinin undergoes various chemical reactions that are critical for its synthesis and biological activity:

  1. Cyclization Reactions: These are essential during the synthesis process where precursors are transformed into artemisinin through ring closure mechanisms.
  2. Oxidation Reactions: The formation of reactive oxygen species during synthesis enhances its reactivity and contributes to its pharmacological properties.
  3. Decomposition Reactions: Under certain conditions, artemisinin can decompose, affecting its stability and efficacy .
Mechanism of Action

Artemisinin exerts its antimalarial effects primarily through the generation of free radicals upon interaction with iron present in the malaria parasite's heme group. This process leads to:

  • Disruption of the parasite's membrane integrity.
  • Inhibition of metabolic processes within the parasite.
  • Induction of apoptosis-like death in infected red blood cells.
  1. Activation by iron (ferrous ions) leading to the cleavage of the endoperoxide bond.
  2. Formation of reactive oxygen species that damage cellular components of the parasite .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Artemisinin is typically a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Artemisinin is sensitive to light and heat; therefore, it should be stored in cool, dark conditions.
  • Melting Point: The melting point ranges between 154°C to 158°C.

Relevant analyses indicate that while artemisinin is relatively stable under normal conditions, exposure to extreme temperatures or light can lead to degradation .

Applications

Artemisinin's primary application lies in its use as an antimalarial agent. It is utilized in:

  • Combination Therapies: Often combined with other antimalarial drugs to enhance efficacy and reduce resistance development.
  • Research Applications: Investigated for potential use against other diseases due to its cytotoxic properties against various cancer cell lines.

Recent advancements also explore its potential applications in treating viral infections and as an anti-inflammatory agent .

Introduction to Artemisinin: Historical Context and Global Significance

Origins and Discovery: Artemisia annua in Traditional Chinese Medicine

The use of Artemisia annua (sweet wormwood) in fever management dates back over two millennia in Chinese medical texts, notably in Ge Hong's Handbook of Prescriptions for Emergencies (340 CE). This traditional knowledge became the foundation for China's "Project 523" (1967), a national initiative to discover novel antimalarials amid widespread Plasmodium falciparum resistance to chloroquine. Systematic screening of >2,000 herbal remedies identified A. annua extracts with potent antimalarial activity. Professor Youyou Tu's team isolated the active component through low-temperature ether extraction, preserving its antimalarial properties. This work, recognized by the 2015 Nobel Prize in Physiology or Medicine, demonstrated how traditional medicine could address contemporary therapeutic challenges [6] [8]. The species' global distribution expanded from Asian temperate regions to malaria-endemic areas worldwide, though artemisinin content varies significantly (0.01–1.1% dry weight) depending on genetics, environment, and plant part used [1] [4].

Isolation and Structural Characterization of Artemisinin

Artemisinin (C~15~H~22~O~5~), first isolated in 1972, features a unique sesquiterpene lactone structure with a critical endoperoxide bridge (–O–O–) essential for its mechanism of action. The compound's rarity in plant tissues (typically <1% dry leaf weight) and complex stereochemistry delayed full structural elucidation until 1975. X-ray crystallography confirmed an unusual 1,2,4-trioxane ring system, distinguishing it from all previous antimalarials [1] [6]. The biosynthesis pathway involves cyclization of farnesyl diphosphate to amorpha-4,11-diene by amorpha-4,11-diene synthase (ADS), a rate-limiting enzyme. Molecular characterization of the ADS3963 gene (3963 bp) from high-yield A. annua strains revealed a 533-amino acid protein with conserved aspartate-rich domains crucial for catalytic function. Homology modeling indicates ADS interacts with farnesyl pyrophosphate via metal ion-dependent docking, initiating artemisinin's terpenoid backbone formation [4].

Table 1: Molecular Characteristics of Amorpha-4,11-diene Synthase (ADS)

PropertyValue
Gene length3963 bp
Amino acid residues533
Molecular weight62.2 kDa
Isoelectric point (pI)5.25
Conserved domainsAspartate-rich motif
Catalytic cofactor requirementMg²⁺/Mn²⁺

Artemisinin-Based Combination Therapies (ACTs) and WHO Recommendations

Artemisinin derivatives (artesunate, artemether, dihydroartemisinin) rapidly reduce parasite biomass but have short plasma half-lives (1–2 hours). To prevent resistance and improve efficacy, the World Health Organization (WHO) recommends ACTs—combining artemisinin derivatives with longer-acting partner drugs. The artemisinin component achieves >10,000-fold parasite reduction per asexual cycle during the initial 3-day treatment, while partner drugs eliminate residual parasites [2] [5]. Since 2006, WHO has endorsed six ACT regimens globally, with artemether-lumefantrine and artesunate-amodiaquine being most widely deployed in Africa. By 2023, nearly 4.5 billion ACT courses had been distributed worldwide, with 68% supplied to public health systems in endemic regions [2] [3].

Table 2: WHO-Recommended Artemisinin-Based Combination Therapies (ACTs)

ACT FormulationPartner Drug ClassTypical Cure Rate
Artesunate-amodiaquine4-Aminoquinoline>90% (region-dependent)
Artemether-lumefantrineArylaminoalcohol>95%
Dihydroartemisinin-piperaquineBisquinoline>95%
Artesunate-mefloquineQuinoline-methanol>95%
Artesunate-sulfadoxine-pyrimethamineAntifolateVariable (resistance-prone)
Artesunate-pyronaridineBenzonaphthyridine>95%

For severe malaria, intravenous artesunate reduces mortality by 22.5% compared to quinine, making it the WHO gold standard. Its water solubility enables rapid parenteral administration, crucial for treating cerebral malaria [3] [5].

Global Burden of Malaria and Artemisinin’s Role in Disease Control

Malaria caused an estimated 247 million cases and 619,000 deaths globally in 2021, predominantly affecting children under five in sub-Saharan Africa. Artemisinin's impact stems from three pharmacological advantages:

  • Rapid Parasite Clearance: Reduces parasite biomass by ≈10,000-fold per 48-hour asexual cycle
  • Gametocytocidal Activity: Decreases transmission potential by targeting sexual-stage parasites
  • Synergy with Partner Drugs: Prevents de novo resistance when properly combined [1] [5]

However, emerging challenges threaten progress:

  • Partial Artemisinin Resistance: Characterized by delayed parasite clearance (half-life >5 hours) linked to PfKelch13 propeller domain mutations (e.g., C580Y, R539T). Validated in Cambodia, Thailand, Vietnam, Eritrea, Rwanda, Uganda, and Tanzania [2].
  • Partner Drug Resistance: Especially concerning for piperaquine in Southeast Asia, leading to high treatment failure rates with dihydroartemisinin-piperaquine.
  • Limited ACT Access: Despite policy adoptions, only a minority of patients in endemic regions receive quality-assured ACTs [5] [7].

Table 3: Molecular Markers of Artemisinin Partial Resistance

Validation StatusPfKelch13 MutationsGeographical Distribution
Validated markersF446I, N458Y, C469Y, M476I, Y493H, R539T, I543T, P553L, R561H, P574L, C580Y, R622IGreater Mekong Subregion, Africa
Candidate markersP441L, G449A, C469F, A481V, R515K, P527H, N537I/D, G538V, V568G, A675VUnder investigation

Global responses include the Mekong Malaria Elimination (MME) programme and WHO's Strategy to Respond to Antimalarial Drug Resistance in Africa (2022). These initiatives emphasize genomic surveillance, market regulation to remove artemisinin monotherapies, and development of non-artemisinin combinations like ganaplacide-lumefantrine [2] [3].

Properties

CAS Number

481-05-0

Product Name

Artemisin

IUPAC Name

(3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

InChI

InChI=1S/C15H18O4/c1-7-9(16)4-5-15(3)6-10(17)11-8(2)14(18)19-13(11)12(7)15/h4-5,8,10-11,13,17H,6H2,1-3H3/t8-,10-,11+,13-,15+/m0/s1

InChI Key

LUHMMHZLDLBAKX-DBIGVJDZSA-N

SMILES

CC1C2C(CC3(C=CC(=O)C(=C3C2OC1=O)C)C)O

Synonyms

artemisin

Canonical SMILES

CC1C2C(CC3(C=CC(=O)C(=C3C2OC1=O)C)C)O

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.